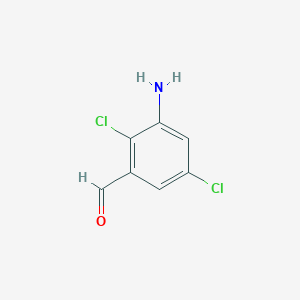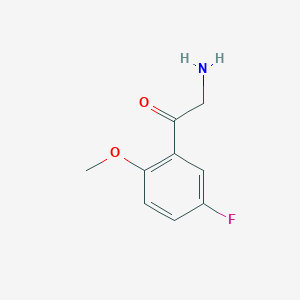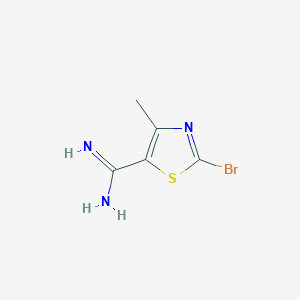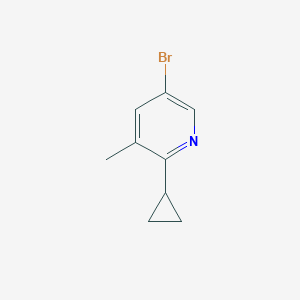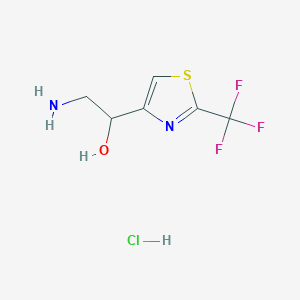
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the reaction of 2-bromo-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol with ammonia under controlled conditions to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more cost-effective and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the thiazole ring or the trifluoromethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 2-amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanone.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(trifluoromethyl)thiazole
- 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanone
- 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanol
Uniqueness
The presence of both the amino and hydroxyl groups in 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride makes it unique compared to other similar compounds. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications in research and industry.
Eigenschaften
Molekularformel |
C6H8ClF3N2OS |
|---|---|
Molekulargewicht |
248.65 g/mol |
IUPAC-Name |
2-amino-1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C6H7F3N2OS.ClH/c7-6(8,9)5-11-3(2-13-5)4(12)1-10;/h2,4,12H,1,10H2;1H |
InChI-Schlüssel |
YJBIAZKJYLLKFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)C(F)(F)F)C(CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


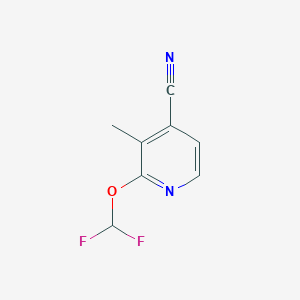
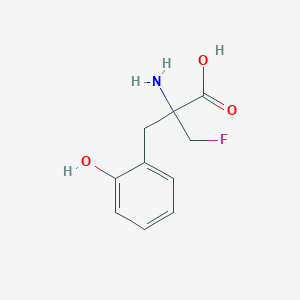

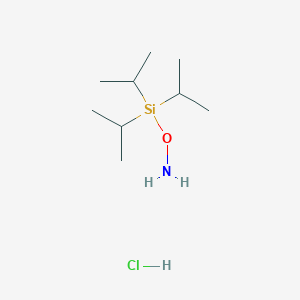
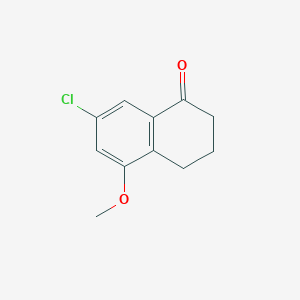
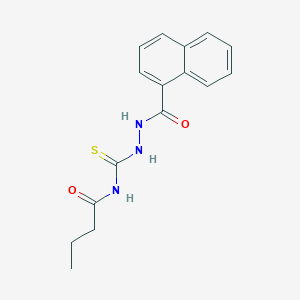

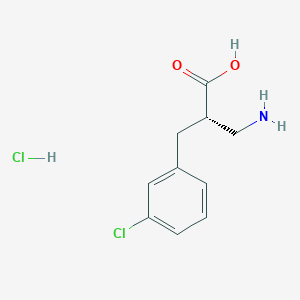
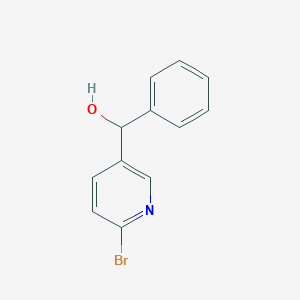
![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)
